N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide
Description
N-(2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-methoxyphenyl group at position 3 and a cyclopentanecarboxamide-ethoxy chain at position 4. This structure combines a rigid aromatic system with a flexible aliphatic chain, which may enhance its pharmacokinetic properties, such as solubility and target binding affinity.
Properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-16-8-6-14(7-9-16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-20(26)15-4-2-3-5-15/h6-11,15H,2-5,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPYVIJJNGTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H15N5O2. Its molecular weight is approximately 285.31 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Compounds containing the triazole ring have shown promising anticancer properties. Studies indicate that related triazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Effects : Triazoles are also recognized for their antimicrobial properties. They may act by inhibiting the synthesis of nucleic acids in pathogens or interfering with their metabolic pathways .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory mediators and pathways, potentially making them candidates for treating inflammatory diseases .
In Vitro and In Vivo Studies
Research has shown that related compounds exhibit significant biological activities:
- Cytotoxicity : A study on 1,2,4-triazole derivatives demonstrated that certain compounds were effective against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxic effects .
- Antimicrobial Screening : Various triazole derivatives have been screened for antimicrobial activity against a range of bacteria and fungi. Results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Activity
A recent investigation into triazole derivatives revealed that a specific compound exhibited an IC50 value of 6.2 μM against HCT-116 cells. This indicates a robust potential for anticancer applications, warranting further exploration into its mechanisms and efficacy in vivo .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various triazole compounds, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL. This finding supports the potential use of triazole derivatives in treating infections caused by resistant strains .
Data Table: Biological Activity Summary
| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Anticancer | N-(2-{[3-(4-methoxyphenyl)... | HCT-116 | 6.2 μM |
| Antimicrobial | N-(2-{[3-(4-methoxyphenyl)... | Staphylococcus aureus | 15 µg/mL |
| Anti-inflammatory | Various Triazole Derivatives | Inflammatory Mediators | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopentanecarboxamide, the following compounds are analyzed:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Findings
calcium channels) .
Substituent Effects: The cyclopentanecarboxamide group in the target compound may reduce metabolic degradation compared to AG01AQFE’s ethanamine group, which is associated with higher acute toxicity . 4-Ethoxyphenyl in 891117-12-7 increases lipophilicity (clogP ~3.2) vs.
Toxicity and Safety :
- AG01AQFE’s acute toxicity (oral LD₅₀: 300 mg/kg) and skin/eye irritation risks highlight the importance of substituting reactive amines (e.g., ethanamine) with stable carboxamides in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
